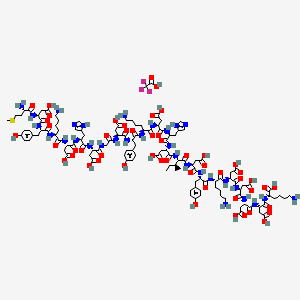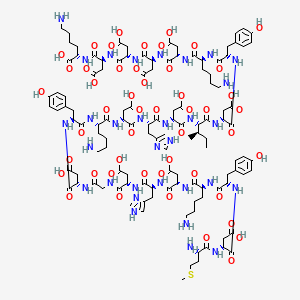
Telomerase Reverse Transcriptase (hTRT) (674-683)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telomerase Reverse Transcriptase (hTRT)
Applications De Recherche Scientifique
Telomerase Activity and Cancer Research
Telomerase, with hTERT as its catalytic enzyme, plays a crucial role in the elongation of telomeres, which are essential for cell proliferation and longevity. This has significant implications in cancer research, as hTERT is found in stem cells, germ cells, and around 90% of cancers. The enzyme facilitates telomere maintenance, leading to unlimited cellular proliferation and immortality in cancer cells. Studies have shown that telomerase, as a HLA class-I antigen, can stimulate cell-mediated immune responses, thereby presenting opportunities for developing hTERT-based anticancer immunotherapies and vaccines. These approaches have shown effective anti-cancer responses without toxicity to non-cancer cells (Chahal Kailashiya, Sharma, & Kailashiya, 2017).
Telomerase in Lung Tumors
The expression of hTERT has been evaluated in lung tumors to understand its prognostic value. The differential expression of hTERT is linked to telomere maintenance and unlimited cellular proliferation in cancer cells. This differential expression is distinctive among various types of lung cancers and has a prognostic influence (Lantuejoul et al., 2004).
hTERT and Immortalization of Cells
The expression of hTERT in human cells has been studied to understand its role in the immortalization of cells and its compatibility with telomerase template RNA from different species. These studies highlight hTERT's functions beyond telomere synthesis, including gene expression modulation and apoptosis attenuation, which are crucial for understanding cancer development and progression (Xiang, Wang, Mao, & Li, 2000).
hTERT in Connective Tissue Diseases
hTERT's role extends beyond cancer, with research exploring its activity in various connective tissue diseases. Elevated hTERT activity has been observed in rheumatoid arthritis, while markedly decreased levels were found in systemic sclerosis. These findings suggest that telomerase activity, as indicated by hTERT levels, may be differentially regulated in systemic autoimmune diseases (Tarhan et al., 2008).
hTERT in Diagnostic and Prognostic Evaluation
The diagnostic and prognostic relevance of hTERT mRNA expression has been investigated in patients with nonsmall cell lung carcinoma (NSCLC). The study aimed to understand the correlation between hTERT mRNA in NSCLC and various clinicopathologic features, including survival, thus highlighting hTERT's potential as a diagnostic and prognostic marker in lung cancer (Fujita et al., 2003).
Propriétés
Séquence |
GLLGASVLGL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Telomerase Reverse Transcriptase (hTRT) (674-683) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




